molecular formula C16H12FN3O2 B11488449 2-Amino-3-(4-fluorobenzoyl)indolizine-1-carboxamide

2-Amino-3-(4-fluorobenzoyl)indolizine-1-carboxamide

Cat. No.: B11488449
M. Wt: 297.28 g/mol
InChI Key: ORCDRDYWPJRKDA-UHFFFAOYSA-N
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Description

2-Amino-3-(4-fluorobenzoyl)indolizine-1-carboxamide is a complex organic compound that belongs to the indolizine family. Indolizines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the 4-fluorobenzoyl group and the indolizine core in this compound makes it a subject of interest for researchers exploring new therapeutic agents and chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-fluorobenzoyl)indolizine-1-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of 2-alkyl-1-(1-cyanoalkyl)pyridinium salts. These salts are obtained by N-alkylation of 2-alkylpyridines with cyanohydrin triflates. The cyclization is typically carried out under reflux conditions in the presence of a base such as triethylamine .

Another approach involves the reaction of substituted 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene. This reaction proceeds through a Thorpe-Ziegler-type cyclization, followed by the elimination of malononitrile to yield the desired indolizine derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-fluorobenzoyl)indolizine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carboxamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indolizine derivatives.

Scientific Research Applications

2-Amino-3-(4-fluorobenzoyl)indolizine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-fluorobenzoyl)indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit DNA topoisomerase, leading to the disruption of DNA replication and cell division in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(4-chlorobenzoyl)indolizine-1-carboxamide
  • 2-Amino-3-(4-methylbenzoyl)indolizine-1-carboxamide
  • 2-Amino-3-(4-nitrobenzoyl)indolizine-1-carboxamide

Uniqueness

2-Amino-3-(4-fluorobenzoyl)indolizine-1-carboxamide is unique due to the presence of the 4-fluorobenzoyl group, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and biological activity compared to its analogs .

Properties

Molecular Formula

C16H12FN3O2

Molecular Weight

297.28 g/mol

IUPAC Name

2-amino-3-(4-fluorobenzoyl)indolizine-1-carboxamide

InChI

InChI=1S/C16H12FN3O2/c17-10-6-4-9(5-7-10)15(21)14-13(18)12(16(19)22)11-3-1-2-8-20(11)14/h1-8H,18H2,(H2,19,22)

InChI Key

ORCDRDYWPJRKDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=C(C=C3)F)N)C(=O)N

Origin of Product

United States

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